molecular formula C10H12BrNO3 B13947174 5-Bromo-2-(beta-hydroxyethoxy)-N-methylbenzamide CAS No. 63887-02-5

5-Bromo-2-(beta-hydroxyethoxy)-N-methylbenzamide

Cat. No.: B13947174
CAS No.: 63887-02-5
M. Wt: 274.11 g/mol
InChI Key: SOBYBGYFETUFEY-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-hydroxyethoxy)-N-methylbenzamide is an organic compound with a complex structure that includes a bromine atom, a hydroxyethoxy group, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(2-hydroxyethoxy)-N-methylbenzamide typically involves multiple steps. One common method starts with the bromination of 2-(2-hydroxyethoxy)benzamide, followed by methylation. The reaction conditions often include the use of bromine or a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a solvent like dichloromethane. The methylation step can be achieved using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-hydroxyethoxy)-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 2-(2-hydroxyethoxy)-N-methylbenzamide.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

5-Bromo-2-(2-hydroxyethoxy)-N-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-2-(2-hydroxyethoxy)-N-methylbenzamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The hydroxyethoxy group can facilitate interactions with hydrophilic environments, while the bromine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(2-hydroxyethoxy)benzonitrile
  • 5-Bromo-2-(2-hydroxyethoxy)pyridin-3-ol
  • 5-Bromo-2-(2-hydroxyethoxy)benzamide

Uniqueness

5-Bromo-2-(2-hydroxyethoxy)-N-methylbenzamide is unique due to the presence of the N-methyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.

Properties

CAS No.

63887-02-5

Molecular Formula

C10H12BrNO3

Molecular Weight

274.11 g/mol

IUPAC Name

5-bromo-2-(2-hydroxyethoxy)-N-methylbenzamide

InChI

InChI=1S/C10H12BrNO3/c1-12-10(14)8-6-7(11)2-3-9(8)15-5-4-13/h2-3,6,13H,4-5H2,1H3,(H,12,14)

InChI Key

SOBYBGYFETUFEY-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)Br)OCCO

Origin of Product

United States

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